molecular formula C8H4ClFN2O2 B2395610 2-(5-Chloro-4-fluoro-2-nitrophenyl)acetonitrile CAS No. 1260655-24-0

2-(5-Chloro-4-fluoro-2-nitrophenyl)acetonitrile

Cat. No.: B2395610
CAS No.: 1260655-24-0
M. Wt: 214.58
InChI Key: JQAYMBMXEMBJOS-UHFFFAOYSA-N
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Description

2-(5-Chloro-4-fluoro-2-nitrophenyl)acetonitrile is an aromatic compound with the molecular formula C8H4ClFN2O2 This compound is characterized by the presence of a chloro, fluoro, and nitro group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-fluoro-2-nitrophenyl)acetonitrile typically involves the nitration of 2-chloro-4-fluoroacetophenone followed by a cyanation reaction. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) cyanide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-fluoro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The acetonitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.

    Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide in acidic or basic medium.

Major Products Formed

    Reduction: 2-(5-Chloro-4-fluoro-2-aminophenyl)acetonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(5-Chloro-4-fluoro-2-nitrophenyl)acetic acid.

Scientific Research Applications

2-(5-Chloro-4-fluoro-2-nitrophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-4-fluoro-2-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group suggests potential for redox reactions, which could contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-5-nitrotoluene
  • 2-Chloro-4-fluoro-5-nitrobenzotrichloride
  • 2-Chloro-4-fluoro-5-nitrobenzonitrile

Uniqueness

2-(5-Chloro-4-fluoro-2-nitrophenyl)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the nitro and acetonitrile groups, makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-(5-chloro-4-fluoro-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-6-3-5(1-2-11)8(12(13)14)4-7(6)10/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAYMBMXEMBJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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